3-iso-Propylphenol-d12

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). concawe.euchem-station.com These labeled compounds are not radioactive and can be safely used in a wide array of applications. Their use is crucial in analytical chemistry, particularly in quantitative analysis using mass spectrometry, where they serve as ideal internal standards due to their chemical similarity to the unlabeled analyte but distinct mass. resolvemass.ca This allows for precise quantification by correcting for sample loss during preparation and analysis. Furthermore, stable isotope labeling is instrumental in metabolic research, enabling scientists to trace the metabolic fate of drugs and other biologically active compounds within an organism. simsonpharma.comprofil.comnih.gov

Foundational Principles of Deuterium Isotope Effects and Their Research Utility

The replacement of hydrogen with deuterium, which doubles the mass of the atom, leads to a change in the vibrational frequency of the C-D bond compared to the C-H bond. This difference in mass and vibrational energy is the basis of the Kinetic Isotope Effect (KIE). chem-station.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. chem-station.com By measuring the KIE, researchers can gain profound insights into reaction mechanisms, particularly the rate-determining step of a reaction. chem-station.com If a C-H bond is broken in the slowest step of a reaction, replacing that hydrogen with deuterium will typically result in a slower reaction rate. This phenomenon is a powerful tool for elucidating complex chemical and enzymatic reaction pathways. nih.govnih.gov

Evolution of Research on Deuterated Aromatic Compounds

The study of deuterated compounds dates back to the discovery of deuterium by Harold Urey in 1931. Initially, research focused on understanding the fundamental properties of these isotopes. Over time, the applications of deuterated compounds, especially aromatic ones, have expanded significantly. The development of sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry has been pivotal in this evolution. ansto.gov.auansto.gov.auiaea.org In recent decades, the synthesis of specifically labeled aromatic compounds has become more refined, allowing for detailed investigations into everything from the mechanisms of aromatic oxidation to the metabolic pathways of phenolic compounds. nih.govnih.govnih.gov The increasing availability of deuterated building blocks and the development of novel deuteration methods continue to broaden the horizons of their application in science and medicine. nih.govresearchgate.net

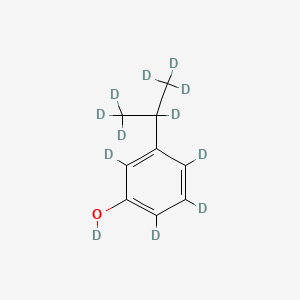

Structure

3D Structure

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

148.26 g/mol |

IUPAC Name |

1,2,3,5-tetradeuterio-4-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |

InChI |

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |

InChI Key |

VLJSLTNSFSOYQR-SRQDVOKDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iso Propylphenol D12

Strategies for Regioselective Deuteration of Aromatic and Aliphatic Moieties

Regioselective deuteration is a key challenge in the synthesis of complex labeled molecules. The distinct chemical nature of the aromatic phenolic ring and the aliphatic isopropyl group necessitates different approaches to achieve full deuteration.

Direct hydrogen-deuterium (H/D) exchange is the most straightforward method for introducing deuterium (B1214612). rsc.org This process involves the substitution of hydrogen atoms with deuterium from a deuterium source, often catalyzed by acids, bases, or metals. nih.gov

For the phenolic ring, the hydroxyl group is an activating substituent, which facilitates electrophilic aromatic substitution at the ortho and para positions. Acid-catalyzed exchange reactions, using strong deuterated acids like D₂SO₄ in D₂O, can effectively deuterate these activated positions. nih.govgoogle.comrsc.org Base-catalyzed exchange, for instance, by heating the phenol (B47542) in alkaline deuterium oxide, also promotes deuteration on the ring, primarily at the ortho and para carbons. rsc.org

Deuterating the aliphatic isopropyl group via direct H/D exchange is more challenging due to the higher bond dissociation energy of sp³ C-H bonds compared to sp² C-H bonds in the aromatic ring. This typically requires transition metal catalysis. Studies have shown that certain catalysts exhibit different selectivities; for example, platinum catalysts tend to favor the deuteration of aromatic positions, while palladium catalysts can be more effective for aliphatic C-H bonds, although often requiring higher temperatures. nih.govresearchgate.net

An alternative to late-stage H/D exchange is a de novo synthesis that builds the final molecule from smaller, pre-deuterated building blocks. nih.gov This strategy offers precise control over the location of the deuterium labels. For 3-iso-Propylphenol-d12 (B594117), this could involve several pathways:

Alkylation of a deuterated phenol: Starting with a fully deuterated phenol (phenol-d6), the deuterated isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using a deuterated isopropylating agent, such as 2-chloropropane-d7 (B1612503) or propene-d6.

Functionalization of a deuterated aromatic core: One could begin with deuterated cumene (B47948) (isopropylbenzene-d12) and introduce the hydroxyl group at the meta-position. This is a more complex transformation that could proceed through sulfonation followed by alkali fusion. A plausible route could involve the isopropylation of nitrobenzene-d5, followed by reduction to the aniline-d5, diazotization, and subsequent hydrolysis to yield the desired this compound. researchgate.netgoogle.com

While often requiring more synthetic steps, this bottom-up approach can be essential when direct H/D exchange methods fail to provide the required level of deuteration or regioselectivity. nih.gov

The development of advanced catalytic systems has enabled the late-stage deuteration of complex molecules with high functional group tolerance. nih.gov These methods are highly valuable as they allow for the isotopic labeling of a molecule in the final steps of its synthesis. acs.org

Various transition metals, including palladium, platinum, iridium, nickel, and iron, have been employed to catalyze H/D exchange with D₂O or D₂ gas as the deuterium source. nih.govacs.orgnature.com For instance, palladium-catalyzed methods have been developed for the non-directed C-H deuteration of arenes, using D₂O as the deuterium source and specialized N,N-bidentate ligands to achieve high activity. nih.gov Similarly, nanostructured iron catalysts have proven effective for the selective deuteration of various (hetero)arenes, including phenols, using inexpensive D₂O under mild conditions. acs.orgnature.com These modern catalytic methods provide powerful tools for accessing complex deuterated molecules like this compound, potentially allowing for complete deuteration in a single step.

Reaction Conditions and Optimization for High Deuterium Incorporation

Achieving near-quantitative deuterium incorporation is critical for the utility of the labeled compound. This requires careful optimization of reaction conditions, including the choice of solvent, catalyst, and other reaction parameters.

The solvent plays a multifaceted role in deuteration reactions. In many protocols, the solvent, most commonly deuterium oxide (D₂O), also serves as the deuterium atom source due to its low cost and availability. researchgate.netresearchgate.net The choice of solvent can significantly influence reaction rates and mechanisms.

The polarity of the solvent and its ability to form hydrogen bonds can affect the stability of reactants and intermediates. researchgate.net For instance, in proton-coupled electron transfer mechanisms, the solvent's anion-solvation abilities are crucial. researchgate.net In some cases, co-solvents are used to improve the solubility of the substrate. For example, a mixture of 2-propanol and D₂O has been used for the Pt/C-catalyzed deuteration of arenes. researchgate.net Studies on hydrogen-bonded phenol systems have shown that increasing solvent polarity can shift the proton (or deuteron) position, highlighting the solvent's role in directing the reaction pathway. nih.gov However, in other systems, polar solvents can hinder the reaction; B(C₆F₅)₃-catalyzed ortho-alkylation of phenols, a related reaction, showed better results in the less polar solvent dichloromethane (B109758) (DCM) compared to more polar options. chinesechemsoc.org

The selection of an appropriate catalytic system is paramount for efficient and selective deuteration. Different metal catalysts exhibit distinct selectivities for aromatic versus aliphatic C-H bonds. As noted, Pt/C is highly effective for deuterating electron-rich aromatic rings like phenol at room temperature, whereas Pd/C is more preferential for aliphatic positions but often requires significantly higher temperatures for aromatic ring deuteration. nih.govresearchgate.net

The table below summarizes the comparative performance of Platinum and Palladium catalysts in the deuteration of phenol, illustrating their distinct selectivities.

| Catalyst | Substrate | Deuterium Source | Temperature (°C) | Key Finding | Reference |

| 5% Pt/C | Phenol | D₂O / H₂ | Room Temp. | Nearly quantitative deuterium incorporation on the aromatic ring. | researchgate.net |

| Pd/C | Phenol | D₂O / H₂ | 180 | Required significantly higher temperatures to achieve the same level of aromatic deuteration as Pt/C. | researchgate.net |

| Pd/C | Tetralin | D₂O / D₂ | - | Preferential deuteration of aliphatic positions. | nih.govresearchgate.net |

| Pt/C | Toluene | D₂O / H₂ | - | Higher tendency towards deuteration of aromatic positions. | nih.govresearchgate.net |

Reaction modifiers, such as ligands or additives, can dramatically influence the outcome. In palladium-catalyzed deuteration, the discovery of highly active N,N-bidentate ligands containing an N-acylsulfonamide group was key to enabling high degrees of deuterium incorporation. nih.gov These modifiers can alter the electronic properties and steric environment of the metal center, thereby enhancing its catalytic activity and selectivity.

Advanced Purification and Isolation Techniques for Isotopically Enriched this compound

Following the synthesis, a mixture containing the desired product, isomers (e.g., 2- and 4-isopropylphenol-d12), residual starting materials, and partially deuterated species is typically obtained. Advanced purification and isolation techniques are therefore critical to achieving high chemical and isotopic purity.

The primary methods employed are chromatographic. Given the isomeric nature of the main byproducts, high-resolution techniques are necessary.

Preparative High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a powerful tool for separating the meta isomer (this compound) from its ortho and para counterparts. By carefully selecting the stationary phase (e.g., C18) and optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) and water), baseline separation can be achieved, allowing for the isolation of the product with high chemical purity.

Flash Chromatography : For larger scale purifications, flash chromatography offers a faster, though typically lower-resolution, alternative to preparative HPLC. It is effective for removing less closely related impurities. nih.gov

Solid-Phase Extraction (SPE) : SPE can be used as a preliminary purification step to remove major classes of impurities before final high-resolution chromatography. uib.no For phenolic compounds, specific sorbents can be employed to selectively retain the product while allowing other substances to pass through. uib.no

Once chemically pure, the isotopic enrichment of the isolated this compound must be verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of protons at specific sites, verifying the locations of deuteration. The lack of signals in the aromatic and isopropyl regions confirms a high level of isotopic enrichment. ²H (Deuterium) NMR can also be performed to directly observe the deuterium atoms on the molecule.

The combination of these techniques ensures the final product meets the stringent purity requirements for its use as an internal standard or in metabolic studies.

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

The deuterated analog of 3-isopropylphenol, this compound, serves as a crucial internal standard in various analytical applications. Its structural integrity and isotopic purity are paramount for accurate quantification. This article delves into the advanced spectroscopic techniques utilized to characterize and confirm the structure of this compound.

Conclusion

3-iso-Propylphenol-d12 (B594117), while a highly specific research chemical, exemplifies the broader importance of deuterated organic compounds in modern scientific research. Its primary application as an internal standard in quantitative mass spectrometry underscores the need for high-purity, stable isotope-labeled compounds in analytical chemistry. Furthermore, its potential use in metabolic and mechanistic studies highlights the power of deuterium (B1214612) labeling to unravel complex biological and chemical processes. As analytical techniques continue to advance in sensitivity and resolution, the demand for and application of precisely deuterated molecules like this compound are set to expand, further enriching our understanding of the molecular world.

Computational Chemistry and Theoretical Studies of 3 Iso Propylphenol D12

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules like 3-iso-Propylphenol-d12 (B594117). DFT calculates the total energy of a system based on its electron density rather than a complex many-electron wavefunction. This approach is used to perform geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms.

For this compound, a DFT geometry optimization would predict key structural parameters. These calculations reveal how the substitution of hydrogen with deuterium (B1214612) in the isopropyl group and on the phenol (B47542) ring affects bond lengths, bond angles, and dihedral angles. The stability of the molecule is assessed by its total electronic energy and by calculating vibrational frequencies to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Studies on similar phenolic compounds often employ functionals like B3LYP or PBE0 with basis sets such as 6-31G* or def2-TZVP to achieve reliable geometric predictions.

Table 1: Illustrative Predicted Geometric Parameters for this compound from DFT Calculations This table presents the type of data obtained from DFT geometry optimization. The values are representative examples for a phenol derivative and are not specific calculated data for this compound.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C-O | 1.37 Å | |

| O-H | 0.97 Å | |

| C-C (ring avg.) | 1.39 Å | |

| C-C (isopropyl) | 1.53 Å | |

| Bond Angles | ||

| C-O-H | 109.0° | |

| C-C-C (ring avg.) | 120.0° | |

| C-C-C (isopropyl) | 111.5° | |

| Dihedral Angles | ||

| C-C-O-H | 0.0° (planar) or 180.0° |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) fall into this category. These methods are frequently used to predict spectroscopic properties.

For this compound, ab initio calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. The substitution of hydrogen with heavier deuterium atoms (d12) would lead to significant shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds, particularly in the fingerprint region of the IR spectrum. This isotopic effect is a key feature that can be precisely predicted. Theoretical studies on other deuterated phenols have successfully used these methods to reinterpret and assign experimental vibrational spectra.

Table 2: Example of Predicted Vibrational Frequencies for Isotopologues from Ab Initio Calculations This table illustrates how isotopic substitution affects key vibrational modes. Frequencies are representative and not specific calculated data for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) in 3-iso-Propylphenol | Predicted Wavenumber (cm⁻¹) in this compound |

| O-H Stretch | ~3650 | ~3650 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H Stretch | ~2960-2870 | Not Applicable |

| Aliphatic C-D Stretch | Not Applicable | ~2200-2100 |

| C-O Stretch | ~1230 | ~1225 |

| C-H Bending | ~1170 | Not Applicable |

| C-D Bending | Not Applicable | ~950 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the system using classical mechanics, where the forces between atoms are described by a force field.

For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. A key area of investigation would be the rotation around the single bond connecting the isopropyl group to the phenol ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. Furthermore, simulations in a solvent like water or a nonpolar solvent would reveal details about solvation shells and preferential intermolecular hydrogen bonding involving the hydroxyl group. Such simulations have been effectively used to study the interactions of similar phenolic molecules in various environments. researchgate.netnih.gov

Prediction and Analysis of Kinetic Isotope Effects (KIEs) and Equilibrium Isotope Effects (EIEs)

Isotope effects are differences in the rate (KIE) or equilibrium position (EIE) of a reaction when an atom is replaced by one of its isotopes. These effects arise primarily from the mass difference, which alters the zero-point vibrational energy (ZPVE) of chemical bonds. Heavier isotopes like deuterium have lower ZPVEs, making bonds to them stronger and requiring more energy to break.

The kinetic isotope effect is the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy one (kD). Within the framework of transition state theory, the KIE can be calculated by computing the vibrational frequencies of the reactant and the transition state for both isotopologues.

For a reaction involving the cleavage of a C-D bond in the isopropyl group or the O-H bond of this compound, a significant primary KIE (kH/kD > 1) would be expected. Computational models can locate the transition state structure for a specific reaction, such as hydrogen abstraction, and calculate the ZPVE for both the deuterated and non-deuterated species. The difference in ZPVE between the reactant and the transition state is typically smaller for the deuterated compound, leading to a higher activation energy and a slower reaction rate. Experimental and theoretical studies on hydrogen abstraction from phenols confirm that this is a rate-determining step, leading to large isotope effects. researchgate.netscience.gov

The equilibrium isotope effect (EIE) reflects the change in the equilibrium constant of a reaction upon isotopic substitution. It is governed by the ZPVE differences between the reactants and products for the light and heavy isotopologues. Deuterium tends to accumulate in the location where the bond is "stiffer" or has a higher vibrational frequency.

Computational Modeling of Deuterium Exchange Mechanisms

Theoretical and computational chemistry provide powerful tools for elucidating the intricate mechanisms of chemical reactions, including hydrogen-deuterium (H-D) exchange processes. In the case of this compound, computational modeling can offer detailed insights into the energetics and pathways of deuterium exchange on the aromatic ring, complementing experimental findings. Such studies are crucial for understanding the stability of the deuterated compound and the conditions under which back-exchange might occur.

The primary mechanism for hydrogen-deuterium exchange on aromatic rings, such as the one in 3-iso-Propylphenol, is typically an electrophilic aromatic substitution (SEAr) reaction. stackexchange.comnih.gov In acidic conditions, a deuteron (B1233211) (D+) can act as the electrophile, attacking the electron-rich aromatic ring. The hydroxyl (-OH) and isopropyl groups on the phenol ring are activating and ortho-, para-directing, influencing the positions most susceptible to exchange. stackexchange.com

Computational studies of these exchange mechanisms often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. By mapping the potential energy surface, researchers can identify the most favorable reaction coordinates and calculate the activation energy barriers for deuterium exchange at different positions on the aromatic ring.

A hypothetical computational study on this compound would likely investigate the acid-catalyzed deuterium exchange mechanism. The key steps would involve the formation of a sigma complex (also known as an arenium ion) as a reaction intermediate. The stability of this intermediate is a critical factor in determining the rate of exchange at a particular position. The electron-donating nature of the hydroxyl and isopropyl groups stabilizes the positive charge in the sigma complex, particularly when the attack is at the ortho and para positions.

The relative energy barriers for deuterium exchange at the ortho, meta, and para positions relative to the hydroxyl group would be a key output of such a computational study. It is generally expected that the ortho and para positions will exhibit lower activation energies for exchange compared to the meta position. stackexchange.com The presence of the bulky isopropyl group at the meta position may also introduce steric effects that influence the accessibility of adjacent ring positions to the electrophile.

Below is an interactive data table summarizing hypothetical results from a DFT study on the activation energies for deuterium exchange in this compound.

| Ring Position | Relative Activation Energy (kJ/mol) | Transition State Geometry |

| Ortho (to -OH) | 85 | Planar ring with sp3 hybridized carbon at the site of attack |

| Para (to -OH) | 80 | Planar ring with sp3 hybridized carbon at the site of attack |

| Meta (to -OH) | 120 | Planar ring with sp3 hybridized carbon at the site of attack |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a computational study. Actual values would be derived from specific quantum chemical calculations.

These computational models can be further refined by considering the solvent effects, as the polarity of the medium can significantly influence the stability of charged intermediates like the sigma complex. nih.gov By providing a detailed, atomistic view of the reaction mechanism, computational modeling of deuterium exchange in this compound would be an invaluable tool for predicting its isotopic stability and understanding its chemical behavior.

Applications of 3 Iso Propylphenol D12 in Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms Through Isotopic Labeling

Isotopic labeling is a fundamental technique for unraveling the intricate steps of a chemical reaction. By replacing specific atoms with their heavier isotopes, chemists can track their fate throughout a reaction, providing direct evidence for proposed mechanisms. 3-iso-Propylphenol-d12 (B594117), with its deuterium-labeled isopropyl group and aromatic ring, is particularly valuable in this regard.

Investigation of Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a key elementary step in many organic reactions. The substitution of hydrogen with deuterium (B1214612) in this compound significantly alters the mass of the transferred atom, leading to a measurable kinetic isotope effect (KIE). libretexts.org A primary KIE, where the C-H/C-D bond is broken in the rate-determining step, provides strong evidence for a HAT mechanism. princeton.edu The magnitude of the KIE can further illuminate the transition state geometry of the HAT process. For instance, a large KIE suggests a symmetric transition state where the hydrogen is equally shared between the donor and acceptor. Conversely, smaller KIEs are indicative of either an early or late transition state. princeton.edu The use of deuterated compounds like this compound allows for a general reactivity trend to be unraveled in HAT reactions. escholarship.org

Studies of Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on an aromatic ring. Phenols are highly susceptible to these reactions due to the electron-donating nature of the hydroxyl group, which activates the ring. byjus.com When this compound is used as a substrate in EAS reactions, the absence of a significant primary kinetic isotope effect (kH/kD ≈ 1) indicates that the cleavage of the C-H (or C-D) bond is not the rate-determining step. This supports the accepted two-step mechanism where the initial attack of the electrophile to form the arenium ion intermediate is the slow step. byjus.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org These reactions are favored when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com While less common for phenols unless appropriately activated, studying the reaction of a derivative of this compound (e.g., with a good leaving group) can provide mechanistic insights. The use of deuteration in the aromatic ring can help probe for any unexpected C-H (or C-D) bond involvement in the mechanism, such as in cases where a benzyne (B1209423) intermediate might be formed. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

Probing Radical Reactions and Rearrangements

The stability of the phenoxyl radical that can be formed from 3-iso-propylphenol makes it an interesting subject for studying radical reactions. The deuterium labeling in this compound can be instrumental in tracking the fate of radical species and identifying rearrangement pathways. For example, in radical-mediated polymerization or oxidation reactions, the presence of deuterium atoms can help to distinguish between different possible reaction pathways by analyzing the isotopic distribution in the products. chemicalbook.com In rearrangement reactions, such as the Claisen or Fries rearrangements, the deuterated isopropyl group and aromatic ring act as labels to follow the migration of the group and elucidate the intramolecular or intermolecular nature of the process.

Determination of Rate-Limiting Steps and Reaction Intermediates

The kinetic isotope effect (KIE) is a primary tool for determining the rate-limiting step of a reaction. libretexts.orgprinceton.eduiupac.org By comparing the rate of a reaction using 3-iso-propylphenol with that of this compound, a KIE can be calculated. libretexts.org A significant KIE (typically kH/kD > 2) for a reaction involving the cleavage of a C-H bond indicates that this bond-breaking event is part of the rate-determining step. princeton.edu

For example, in an oxidation reaction where a hydrogen atom is abstracted from the isopropyl group, a large KIE would confirm that this abstraction is the slow step. Conversely, a KIE near unity would suggest that this step is not rate-limiting.

Furthermore, deuterated compounds can aid in the detection and characterization of reaction intermediates. In some cases, the deuterated intermediate may have a longer lifetime or different spectroscopic properties (e.g., in NMR or IR spectroscopy) compared to its non-deuterated counterpart, facilitating its observation. The use of deuterated substrates can lead to different reaction rates, which can provide information about the rate-determining step. princeton.edu

Stereochemical Investigations Using Deuterated Probes

Stereochemistry, the three-dimensional arrangement of atoms in molecules, plays a crucial role in the outcome of many chemical reactions. byjus.comwikipedia.org Deuterium can be used as a stereochemical probe to investigate the stereoselectivity and stereospecificity of reactions.

While this compound itself is not chiral, it can be used as a starting material to synthesize chiral molecules where the deuterium atoms can act as stereochemical markers. For instance, if a reaction creates a new stereocenter at the isopropyl group, the known position of the deuterium atoms can help to determine the stereochemical course of the reaction. By analyzing the stereochemistry of the products containing the deuterium label, it is possible to deduce the mechanism of bond formation and the facial selectivity of the attack of a reagent. nih.gov

Interactive Data Table: Properties of Isopropylphenol Isomers

| Property | 2-iso-Propylphenol | 3-iso-Propylphenol | 4-iso-Propylphenol |

| CAS Number | 88-69-7 nih.gov | 618-45-1 oakwoodchemical.com | 99-89-8 wikipedia.org |

| Molecular Formula | C9H12O nih.gov | C9H12O oakwoodchemical.com | C9H12O wikipedia.org |

| Molecular Weight | 136.19 g/mol nih.gov | 136.19 g/mol oakwoodchemical.com | 136.19 g/mol wikipedia.org |

| Boiling Point | 212-214 °C | 228 °C chemicalbook.com | 212 °C |

| Melting Point | 15-16 °C | 25 °C chemicalbook.com | 61-63 °C |

| Density | 0.991 g/mL | 0.994 g/mL chemicalbook.com | - |

Analytical Chemistry Applications of 3 Iso Propylphenol D12

Use as an Internal Standard in Quantitative Analytical Methods

Deuterated compounds, such as 3-iso-Propylphenol-d12 (B594117), are frequently employed as internal standards in quantitative analytical chemistry. An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample at the beginning of the analysis. It helps to correct for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Stable isotope-labeled compounds are particularly effective as internal standards because they have physical and chemical properties nearly identical to their non-labeled counterparts. This ensures they behave similarly during extraction, derivatization, and chromatography. However, because they differ in mass, they can be distinguished by a mass spectrometer. uib.no The use of an isotopically labeled internal standard can compensate for variations in the analytical procedure, such as analyte losses during sample workup and fluctuations in instrument response. europa.eu

For example, in a study analyzing alkylphenols in cod tissues, deuterium-labeled alkylphenols, including 4-n-propylphenol-d12, were used as internal standards to quantify 44 different alkylphenols. uib.no The addition of these standards at the beginning of the process allowed for accurate quantification despite the complexity of the biological matrix. uib.no

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and is often considered a primary reference method. osti.gov In IDMS, a known amount of an isotopically enriched standard of the analyte, like this compound, is added to the sample. osti.gov This "spiked" sample is then processed, and the ratio of the natural analyte to the isotopically labeled standard is measured using a mass spectrometer. osti.gov

Because the ratio of the two forms is measured, the final quantification is independent of the sample volume and the recovery of the analyte during sample preparation, leading to highly accurate results. osti.govannlabmed.org This makes IDMS particularly valuable for certifying reference materials and for complex sample matrices where analyte loss is probable. osti.gov The accuracy of IDMS relies on the precise determination of the isotope ratio of the spiked sample, which is a combination of the isotope ratios of the spike and the sample. osti.gov

A study on the determination of C-peptide in serum utilized an ID-LC-MS/MS method, demonstrating high precision and accuracy with analytical recoveries between 99.6% and 101.0%. annlabmed.org This highlights the robustness of the isotope dilution technique in clinical chemistry. annlabmed.org

Method Validation and Quality Control in Chemical Analysis

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. aoac.orgeurachem.org This involves evaluating several performance characteristics, including linearity, accuracy, precision, selectivity, and limit of detection. aoac.org The use of internal standards like this compound is integral to validating and ensuring the quality of analytical methods. uib.no

During method validation, internal standards help to assess the recovery and reproducibility of the method across different concentration levels and matrices. uib.no For instance, a validation study for alkylphenols in cod liver and muscle spiked samples with a standard solution containing 44 alkylphenols and five deuterium-labeled internal standards to evaluate the method's performance. uib.no

In quality control, internal standards are used to monitor the performance of the analytical method over time. Consistent recovery of the internal standard indicates that the method is in control. Any significant deviation can signal a problem with the sample preparation, instrument, or reagents. This ensures the reliability and comparability of results generated over different batches and time periods.

Interactive Data Table: Alkylphenol Internal Standards in Cod Tissue Analysis

| Deuterium-Labeled Internal Standard | Application in Method |

| phenol-d5 | Quantification of alkylphenols |

| p-cresol-d8 | Quantification of alkylphenols |

| 2,4-dimethylphenol-d3 | Quantification of alkylphenols |

| 4-n-propylphenol-d12 | Quantification of alkylphenols |

| 4-n-nonylphenol-d5 | Quantification of alkylphenols |

This table is based on data from a study on the analysis of alkylphenols in cod tissues, where these deuterated compounds were used as internal standards. uib.no

Tracer Studies in Environmental and Chemical Fate Research

Isotopically labeled compounds like this compound serve as valuable tracers in studies investigating the fate and behavior of chemicals in the environment. By introducing a labeled compound into a system, researchers can track its movement, transformation, and degradation without interference from naturally occurring levels of the non-labeled compound.

Investigating Environmental Transformation and Degradation Pathways

Understanding how pollutants transform and degrade in the environment is crucial for assessing their persistence and potential toxicity. 3-iso-Propylphenol has been identified as an environmental contaminant with risks to aquatic life. chemicalbook.com Studies have shown its potential to bioaccumulate and disrupt aquatic ecosystems. chemicalbook.comnih.gov

While direct studies on the environmental transformation of this compound were not found, the principles of using isotopically labeled compounds are well-established. Labeled compounds allow for the unambiguous identification of degradation products. As the parent labeled compound breaks down, the isotopic label is incorporated into its metabolites. By using techniques like mass spectrometry, these labeled degradation products can be identified and quantified, providing clear insights into the transformation pathways. This approach helps to distinguish the degradation products of the specific pollutant from other compounds present in the environmental matrix.

Tracing Chemical Migration and Distribution in Abiotic Systems

Chemicals can migrate through various abiotic systems, including soil, water, and air. nih.gov The migration of substances from packaging materials into food is a significant area of study, influenced by factors like temperature, contact time, and the chemical nature of the packaging and the food. nih.govnih.gov

Isotopically labeled compounds are instrumental in tracing this migration. For example, a labeled compound can be incorporated into a packaging material, and its movement into a food simulant or actual food product can be monitored over time and under different conditions. This allows for precise quantification of migration levels and helps in understanding the factors that influence this process. nih.gov

Studies have investigated the migration of various compounds, including plasticizers and monomers, from packaging into food. nih.govmdpi.com The use of labeled analogues in such studies would provide a clear and interference-free way to track the extent of migration. For instance, in a study of chemicals in food packaging, headspace gas chromatography-mass spectrometry (HS-GC-MS) was used to identify and quantify volatile compounds. mdpi.com The addition of a labeled standard like this compound could improve the accuracy of such quantifications by accounting for matrix effects. europa.eu

Development of Certified Reference Materials (CRMs) for Analytical Standards

Certified Reference Materials (CRMs) are "gold standard" materials with one or more sufficiently homogeneous and stable property values that have been certified by a technically valid procedure. brammerstandard.combrammerstandard.com They are essential for method validation, calibration, and ensuring the traceability of analytical measurements. sigmaaldrich.comzldm.ru The production and certification of CRMs must follow stringent guidelines, such as those outlined in ISO 17034 and ISO/IEC 17025. sigmaaldrich.comzldm.ru

While there is no specific evidence of this compound being used in the development of a CRM, its non-labeled counterpart, 3-Isopropylphenol, is available as a CRM. sigmaaldrich.com This CRM is produced and certified in accordance with ISO/IEC 17025 and ISO 17034 and is traceable to primary materials from national metrology institutes. sigmaaldrich.com

The development of a CRM for an organic compound often involves using a highly pure material and verifying its identity and purity through various analytical techniques. Isotope dilution mass spectrometry is a key technique for assigning the certified value of organic CRMs due to its high accuracy. osti.gov In this context, a deuterated form of the analyte, such as this compound, would be the ideal internal standard for the IDMS-based certification of the 3-Isopropylphenol CRM. Its use would ensure the highest level of accuracy in the certified value.

Advanced Research Topics and Future Directions Involving 3 Iso Propylphenol D12

Integration in Multi-Isotopic Labeling Strategies for Complex Systems

The use of isotopically labeled compounds is crucial for the accurate quantification of analytes in complex matrices, such as those found in biological and environmental samples. clearsynth.comchromatographyonline.com 3-iso-Propylphenol-d12 (B594117) serves as an excellent internal standard in mass spectrometry-based analyses. clearsynth.comnih.gov Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and reliability of quantitative measurements. cerilliant.com

In multi-isotopic labeling strategies, different isotopes (e.g., ¹³C, ¹⁵N, and deuterium) are incorporated into various molecules within a system. This approach allows researchers to track multiple components simultaneously and study their interactions and metabolic pathways. cerilliant.comcaymanchem.com Deuterated standards like this compound are particularly valuable because they are structurally almost identical to their non-deuterated counterparts, ensuring similar behavior during chromatographic separation and ionization. caymanchem.com However, the use of multiple internal standards, including deuterated and ¹³C-labeled compounds, can provide a more robust method for overcoming matrix effects and ensuring accurate quantification in complex biological samples. caymanchem.commyadlm.org

Table 1: Comparison of Isotopically Labeled Internal Standards

| Feature | Deuterium (B1214612) (²H) Labeled | Carbon-13 (¹³C) Labeled |

|---|---|---|

| Cost | Generally lower | Generally higher |

| Availability | More widely available | Less common |

| Retention Time | May have slight shifts compared to the native analyte (isotope effect) | Typically co-elutes with the native analyte |

| Matrix Effect Correction | Generally effective, but differential effects can occur with chromatographic shifts. myadlm.org | Considered superior due to identical retention time. caymanchem.com |

| Synthesis | Often involves H-D exchange reactions. researchgate.netoup.com | Typically requires synthesis from labeled starting materials. cerilliant.com |

Applications in Materials Science Research (e.g., polymer chemistry, advanced functional materials)

The unique properties of phenolic compounds, including 3-isopropylphenol, make them valuable in the synthesis of polymers and resins. chemicalbook.com The incorporation of deuterium into these structures, creating materials containing this compound, opens up new avenues for research in materials science. Deuteration can subtly alter the physical properties of materials, which can be exploited to fine-tune their characteristics for specific applications.

For instance, the substitution of hydrogen with deuterium can affect the vibrational frequencies of molecular bonds, which in turn can influence properties like thermal stability and optical characteristics. acs.org In the field of organic electronics, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs). acs.org Research into the effects of incorporating this compound into polymer backbones could lead to the development of advanced functional materials with enhanced durability or specific electronic properties.

Furthermore, the study of complexes formed between deuterated phenols and materials like titanium dioxide (TiO2) provides detailed insights into interfacial charge-transfer transitions. researchgate.net This fundamental understanding is crucial for developing new photocatalysts and sensors. researchgate.net

Exploration of Novel Deuteration Methodologies for Aromatic and Aliphatic Compounds

The synthesis of deuterated compounds like this compound is an active area of research, with a continuous need for more efficient, selective, and scalable methods. researchgate.netnih.gov Traditional methods often require harsh reaction conditions, which may not be suitable for complex molecules.

Recent advancements have focused on developing milder and more versatile deuteration techniques. These include:

Catalytic H-D Exchange: Platinum-on-carbon (Pt/C) has been shown to be an effective catalyst for the deuteration of aromatic rings using D₂O as the deuterium source. oup.comresearchgate.net This method can achieve high levels of deuterium incorporation under relatively mild conditions. oup.com For phenols specifically, Pt/C catalysis can lead to full deuteration even at room temperature. oup.comresearchgate.net

Metal-Free Deuteration: New methods are emerging that avoid the use of metal catalysts. One such approach uses catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in a mixture of deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d2) and D₂O to achieve high deuterium incorporation in phenols and other aromatic compounds under ambient conditions. researchgate.net

Transient Directing Groups: A novel ruthenium-catalyzed C-H activation method uses a transient directing group formed in situ to guide the selective deuteration of aromatic carbonyl compounds. nih.gov This approach offers high selectivity and uses deuterium oxide as an inexpensive deuterium source. nih.gov

Electrocatalytic Deuteration: A scalable electrocatalytic method has been developed for the reductive deuteration of arenes using a nitrogen-doped ruthenium electrode and D₂O. bohrium.com This technique can produce highly deuterated saturated cyclic compounds. bohrium.com

Table 2: Overview of Deuteration Methodologies for Aromatic Compounds

| Method | Catalyst/Reagents | Key Features |

|---|---|---|

| Pt/C Catalyzed H-D Exchange | Pt/C, D₂O, H₂ | Effective for electron-rich aromatics like phenols, can proceed at room temperature. oup.comresearchgate.net |

| Metal-Free HIE | PF₆⁻, HFIP-d2, D₂O | Operates under ambient conditions, high yields and deuterium incorporation. researchgate.net |

| Ru-Catalyzed C-H Activation | Ruthenium, amine additives, D₂O | Uses a transient directing group for selective deuteration. nih.gov |

| Electrocatalytic Reduction | Nitrogen-doped Ru electrode, D₂O | Scalable method for producing perdeuterated saturated rings. bohrium.com |

Frontier Research in Isotope Effects for Understanding Molecular Recognition and Supramolecular Chemistry

Deuterium isotope effects (DIEs) provide a powerful tool for probing the subtle noncovalent interactions that govern molecular recognition and the formation of supramolecular assemblies. nih.govresearchgate.net The substitution of hydrogen with deuterium can alter the strength of hydrogen bonds and van der Waals interactions, leading to measurable changes in binding affinities and the stability of complexes. nih.govmdpi.com

In supramolecular chemistry, researchers use deuterated building blocks, analogous to this compound, to study the forces driving self-assembly. nih.govrsc.orgresearchgate.net For example, studies on deuterated supramolecular receptors have revealed small but significant deuterium equilibrium isotope effects (DEIEs) on anion binding. nih.govrsc.org These effects arise from changes in the vibrational energy of the C-D bond compared to the C-H bond upon complexation. rsc.org

Methodological Advancements in Mass Spectrometry and NMR for Deuterated Compound Analysis

The analysis of deuterated compounds like this compound relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comresearchgate.net Continuous advancements in these techniques are enhancing our ability to characterize and quantify these labeled molecules.

In mass spectrometry, hydrogen-deuterium exchange mass spectrometry (HDX-MS) has become a powerful tool for studying protein structure, dynamics, and interactions. acs.orgacs.orgnih.gov While not a direct analysis of this compound, the principles and technological improvements in HDX-MS, such as increased automation and improved data analysis software, are broadly applicable to the analysis of all deuterated compounds. researchgate.netnih.gov The primary use of this compound in MS is as an internal standard to ensure accurate quantification, compensating for matrix effects and variations in instrument response. clearsynth.commyadlm.org

In NMR spectroscopy, deuterated solvents are essential for preventing solvent signals from obscuring the signals of the analyte. tutorchase.comstudymind.co.uktcichemicals.com For the analysis of highly deuterated compounds themselves, Deuterium NMR (²H-NMR) is a valuable technique. sigmaaldrich.com It allows for the direct observation of the deuterium signals, providing a clean spectrum without interference from proton signals. sigmaaldrich.com ²H-NMR is particularly useful for determining the degree of deuterium enrichment and for structural verification of highly deuterated molecules. sigmaaldrich.com

Table 3: Analytical Techniques for Deuterated Compounds

| Technique | Application for this compound | Key Advantages |

|---|---|---|

| Mass Spectrometry (LC-MS/MS) | Quantitative analysis as an internal standard. clearsynth.comcerilliant.com | High sensitivity and specificity; corrects for sample prep and matrix effects. chromatographyonline.com |

| Deuterium NMR (²H-NMR) | Structural verification and determination of isotopic purity. sigmaaldrich.com | Provides a clean spectrum for highly deuterated compounds; directly observes deuterium nuclei. sigmaaldrich.com |

| Proton NMR (¹H-NMR) | Used with deuterated solvents to analyze non-deuterated analytes. tutorchase.comsavemyexams.com | Standard technique for structural elucidation of organic compounds. |

Q & A

Q. What are the recommended methods for synthesizing 3-iso-Propylphenol-d12 with high isotopic purity, and how is purity validated?

Methodological Answer: Deuterium labeling of this compound typically involves catalytic deuteration using deuterated reagents (e.g., D₂ gas or deuterated solvents) under controlled conditions to minimize proton contamination. Isotopic purity (98 atom% D) is achieved through iterative purification steps, such as distillation or chromatography. Validation requires mass spectrometry (MS) to confirm molecular mass shifts and nuclear magnetic resonance (NMR) to assess residual proton signals in aromatic and aliphatic regions. For instance, the absence of proton peaks in -NMR spectra at δ 6.5–7.5 ppm (aromatic) and δ 1.0–2.0 ppm (isopropyl group) confirms deuteration efficiency .

Q. How should researchers characterize the physicochemical properties of this compound for experimental reproducibility?

Methodological Answer: Key steps include:

- Solubility Testing : Evaluate solubility in polar (e.g., D₂O, methanol-d₄) and non-polar solvents (e.g., deuterated chloroform) to optimize reaction conditions.

- Stability Assessment : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify storage requirements (e.g., inert atmosphere, −20°C).

- Spectroscopic Calibration : Use Fourier-transform infrared spectroscopy (FTIR) to track O-D stretching vibrations (~2500 cm⁻¹) and compare with non-deuterated analogs to confirm structural integrity .

Q. What are the primary applications of this compound in tracer studies, and how are isotopic effects minimized?

Methodological Answer: This compound is used in kinetic isotope effect (KIE) studies and metabolic tracing due to its stable deuterium labeling. To minimize isotopic interference:

- Control Experiments : Compare reaction rates or metabolic pathways with non-deuterated 3-iso-Propylphenol.

- Quantitative Analysis : Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection modes (e.g., selected ion monitoring) to distinguish labeled and unlabeled species .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction kinetics involving this compound, such as unexpected KIE values?

Methodological Answer: Contradictions often arise from incomplete deuteration or solvent isotope effects. Mitigation strategies include:

- Isotopic Purity Reassessment : Re-analyze the compound via high-resolution MS to rule out impurities.

- Solvent Matching : Use deuterated solvents consistently to avoid solvent-induced KIE artifacts.

- Computational Modeling : Apply density functional theory (DFT) to predict deuterium’s electronic effects on reaction transition states, reconciling experimental and theoretical results .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in vivo?

Methodological Answer:

- Dosing Strategy : Administer this compound alongside non-deuterated controls in model organisms (e.g., rodents).

- Sampling Protocol : Collect plasma/tissue samples at timed intervals and extract using solid-phase extraction (SPE) to isolate metabolites.

- Analytical Workflow : Employ ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) to quantify deuterium retention in metabolites, ensuring detection limits ≤1 ng/mL .

Q. How do positional deuteration differences (e.g., aromatic vs. aliphatic) in this compound impact its spectroscopic behavior in complex matrices?

Methodological Answer:

- Aromatic Deuteration : Reduces -NMR signal complexity in aromatic regions, simplifying metabolite identification in biological samples.

- Aliphatic Deuteration : Alters spin-spin coupling patterns in -NMR, requiring decoupling techniques for accurate integration.

- Matrix Effects : Use deuterated internal standards (e.g., 4-iso-Propylphenol-d12) to correct for ion suppression in MS-based assays .

Q. What are the limitations of using this compound in long-term environmental tracer studies, and how can they be addressed?

Methodological Answer:

- Limitations : Potential deuterium exchange with ambient water protons, leading to signal dilution.

- Mitigation : Deploy stable isotope probing (SIP) in controlled microcosms with deuterium-free water. Monitor exchange rates via time-series sampling and adjust kinetic models to account for isotopic leakage .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?

Methodological Answer:

- Feasibility : Ensure access to deuterated synthesis facilities and high-sensitivity analytical instruments (e.g., NMR, MS).

- Novelty : Focus on understudied applications, such as its role in photodegradation pathways or interfacial behavior in lipid bilayers.

- Ethical Compliance : Adhere to safety protocols for handling corrosive forms (e.g., CAS [1219805-35-2]) as noted in safety data sheets .

Q. What strategies are recommended for reconciling discrepancies between computational predictions and experimental data for deuterium-labeled compounds?

Methodological Answer:

- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR crystallography, molecular dynamics simulations).

- Error Analysis : Quantify uncertainties in deuteration levels and solvent effects to refine computational models .

Tables for Key Data

| Property | This compound | Non-Deuterated Analog |

|---|---|---|

| Molecular Weight | 148.27 g/mol | 136.19 g/mol |

| CAS Number | [1219805-35-2] | [618-45-1] |

| Isotopic Purity | 98 atom% D | N/A |

| Key NMR Shifts (δ, ppm) | Aromatic: No -signal | Aromatic: 6.7–7.1 (m, 3H) |

| Storage Conditions | −20°C, inert atmosphere | Room temperature |

| Toxicity | Corrosive (handle with PPE) | Irritant |

Data synthesized from deuterated compound catalogs and safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.